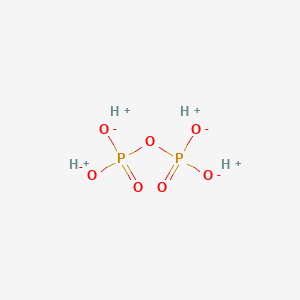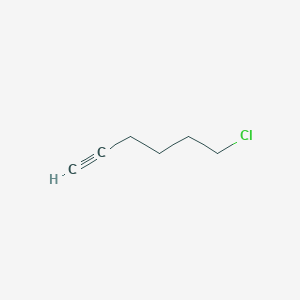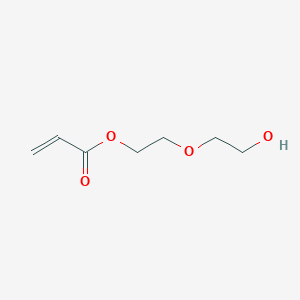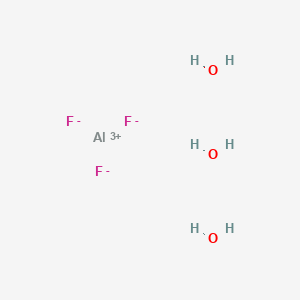
Aluminium trifluoride trihydrate
Vue d'ensemble
Description
Aluminium trifluoride trihydrate is an inorganic compound with a multitude of scientific research applications . It is used as an additive for the production of aluminum by electrolysis, to inhibit fermentation, and in the preparation of low index films . It also serves as a flux ingredient for the removal of magnesium in the refining of aluminum scrap .
Synthesis Analysis
While specific synthesis methods for Aluminium trifluoride trihydrate were not found in the search results, it is known to be used as a catalyst in organic synthesis, a reagent in chemical analysis, and an electrolyte in electrochemical cells .Molecular Structure Analysis
The molecular formula of Aluminium trifluoride trihydrate is H6AlF3O3 . It has an average mass of 138.023 Da and a mono-isotopic mass of 138.008438 Da .Chemical Reactions Analysis
Aluminium fluoride complexes are used to study the mechanistic aspects of phosphoryl transfer reactions in biology . These reactions are of fundamental importance to cells, as phosphoric acid anhydrides such as adenosine triphosphate and guanosine triphosphate control most of the reactions involved in metabolism, growth, and differentiation .Physical And Chemical Properties Analysis
Aluminium trifluoride trihydrate is a colorless to white crystalline solid . It has a density of 1.914 g/cm3 . The molecular formula is H6AlF3O3, with an average mass of 138.023 Da and a mono-isotopic mass of 138.008438 Da .Applications De Recherche Scientifique
Production of Aluminum by Electrolysis
- Application : Aluminium trifluoride trihydrate is an important additive for the production of aluminum by electrolysis . It lowers the melting point to below 1000 °C and increases the conductivity of the solution .
- Method : Aluminium oxide is dissolved into a molten salt that contains Aluminium trifluoride trihydrate, and then electrolyzed to give bulk Al metal .
- Results : The use of Aluminium trifluoride trihydrate in this process enhances the efficiency of aluminum production .
Catalyst in Organic Synthesis
- Application : Aluminium trifluoride trihydrate serves as a catalyst in organic synthesis .
- Method : As an amphoteric compound, Aluminium trifluoride trihydrate showcases both acidic and basic properties. In acidic solutions, it functions as a Lewis acid by accepting electron pairs from electron-rich species. Conversely, in basic solutions, it acts as a Lewis base by donating electron pairs to electron-deficient species .
- Results : The use of Aluminium trifluoride trihydrate as a catalyst can enhance the efficiency of various organic reactions .
Reagent in Chemical Analysis
- Application : Aluminium trifluoride trihydrate is used as a reagent in chemical analysis .
- Results : The use of Aluminium trifluoride trihydrate as a reagent can help in the detection and quantification of various chemical compounds .
Suppression of Fermentation
- Application : Aluminium trifluoride trihydrate is used to suppress the process of fermentation in the wine- and beer-making industries .
- Method : It is added to the fermentation process to inhibit the growth of yeast and other microorganisms that could spoil the beverage .
- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the quality and shelf-life of wines and beers .
Manufacture of Ceramics and Glass
- Application : Aluminium trifluoride trihydrate is used in the manufacture of ceramics and glass .
- Method : It is used as a flux in the preparation of glazes, enamels, and in metallurgical processes .
- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the quality and durability of ceramics and glass products .
Production of Synthetic Cryolite
- Application : Aluminium trifluoride trihydrate is used in the manufacture of fluoroaluminates which are used in the production of synthetic cryolite .
- Method : It is reacted with sodium fluoride to produce synthetic cryolite, a compound used in the electrolysis of aluminium .
- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the efficiency of aluminium production .
Preparation of Low Index Films
- Application : Aluminium trifluoride trihydrate is used in the preparation of low index films .
- Results : The use of Aluminium trifluoride trihydrate can enhance the quality and performance of low index films .
Inhibition of Fermentation in Beverage Industries
- Application : Aluminium trifluoride trihydrate is used to inhibit fermentation in the wine- and beer-making industries .
- Method : It is added to the fermentation process to inhibit the growth of yeast and other microorganisms that could spoil the beverage .
- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the quality and shelf-life of wines and beers .
Flux in Metallurgical Processes
- Application : Aluminium trifluoride trihydrate is used as a flux in metallurgical processes .
- Method : It is added to the metallurgical process to lower the melting point of the materials and enhance their reactivity .
- Results : The use of Aluminium trifluoride trihydrate in this process can enhance the efficiency and effectiveness of metallurgical processes .
Safety And Hazards
Aluminium trifluoride trihydrate may cause respiratory irritation, skin irritation, and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin and eyes . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Propriétés
IUPAC Name |
aluminum;trifluoride;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLZIAYVINRQEJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621413 | |
| Record name | Aluminium fluoride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.023 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium trifluoride trihydrate | |
CAS RN |
15098-87-0 | |
| Record name | Aluminium fluoride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

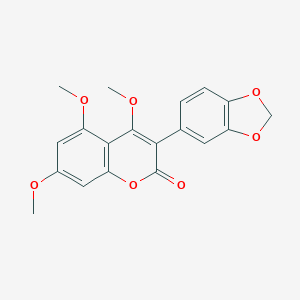
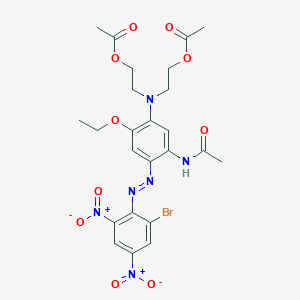
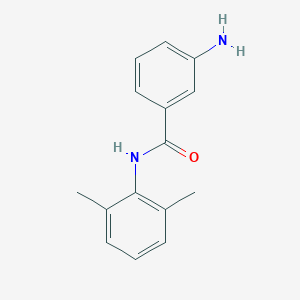
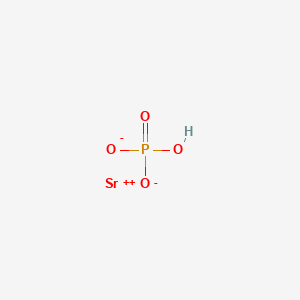
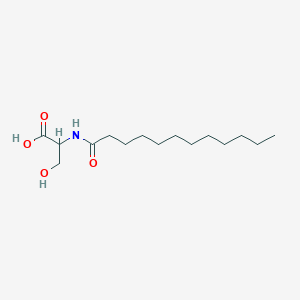
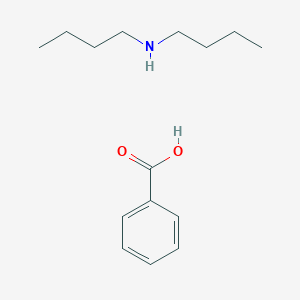
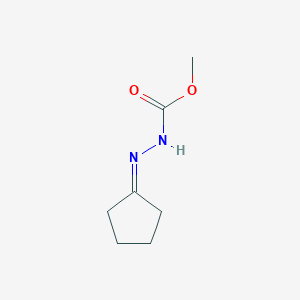
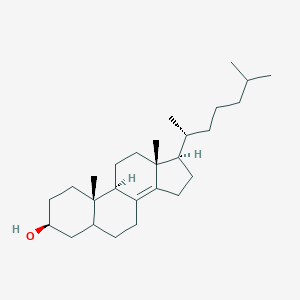
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)
